(Z)-{[2-(4-chlorophenyl)cyclopropyl](4-methoxyphenyl)methylidene}amino 2,4-difluorobenzoate
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Overview
Description
(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 2,4-difluorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a chlorophenyl group, a methoxyphenyl group, and a difluorobenzoate group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 2,4-difluorobenzoate typically involves multiple steps, including the formation of the cyclopropyl group and the introduction of the chlorophenyl, methoxyphenyl, and difluorobenzoate groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced techniques such as catalytic oxidation and packed-bed reactors can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 2,4-difluorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 2,4-difluorobenzoate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 2,4-difluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Steviol glycosides: These compounds share some structural similarities with (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 2,4-difluorobenzoate, particularly in their complex molecular structures.
Uniqueness
The uniqueness of (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 2,4-difluorobenzoate lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
[(Z)-[[2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 2,4-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF2NO3/c1-30-18-9-4-15(5-10-18)23(21-13-20(21)14-2-6-16(25)7-3-14)28-31-24(29)19-11-8-17(26)12-22(19)27/h2-12,20-21H,13H2,1H3/b28-23+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHLIMBWNHJGRP-WEMUOSSPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)C2=C(C=C(C=C2)F)F)C3CC3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\OC(=O)C2=C(C=C(C=C2)F)F)/C3CC3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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